molecular formula C16H11FO4 B2847582 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one CAS No. 315234-20-9

3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one

Cat. No.: B2847582
CAS No.: 315234-20-9
M. Wt: 286.258
InChI Key: KCCWFEBUXOXYST-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorophenoxy group and a methoxy group attached to the chromone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 7-methoxy-4H-chromen-4-one.

    Coupling Reaction: A common method for synthesizing this compound is through a coupling reaction, such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one is unique due to its specific combination of functional groups and the chromone core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenoxy)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-19-12-6-7-13-14(8-12)20-9-15(16(13)18)21-11-4-2-10(17)3-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWFEBUXOXYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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